molecular formula C8H14O4S2 B1212424 Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)- CAS No. 140369-78-4

Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)-

Cat. No.: B1212424
CAS No.: 140369-78-4
M. Wt: 238.3 g/mol
InChI Key: LFBBWVTUUAFKIO-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)- is a complex organic compound with a unique structure that includes both carboxylic acid and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)- typically involves multi-step organic reactions. One common method includes the esterification of 3-mercapto-2-methylpropanoic acid with (1R)-1-carboxy-2-(methylthio)ethanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)- can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Substituted esters.

Scientific Research Applications

Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxyethyl ester, (2S)-
  • Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(ethylthio)ethyl ester, (2S)-

Uniqueness

Propanoic acid, 3-mercapto-2-methyl-, (1R)-1-carboxy-2-(methylthio)ethyl ester, (2S)- is unique due to the presence of both thiol and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

140369-78-4

Molecular Formula

C8H14O4S2

Molecular Weight

238.3 g/mol

IUPAC Name

(2R)-3-methylsulfanyl-2-[(2S)-2-methyl-3-sulfanylpropanoyl]oxypropanoic acid

InChI

InChI=1S/C8H14O4S2/c1-5(3-13)8(11)12-6(4-14-2)7(9)10/h5-6,13H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

LFBBWVTUUAFKIO-RITPCOANSA-N

SMILES

CC(CS)C(=O)OC(CSC)C(=O)O

Isomeric SMILES

C[C@H](CS)C(=O)O[C@@H](CSC)C(=O)O

Canonical SMILES

CC(CS)C(=O)OC(CSC)C(=O)O

Key on ui other cas no.

140369-78-4

Synonyms

(R)-2-(3-mercapto-2(S)-methyl-1-oxopropoxy)-3-(methylthio)propanoic acid
FPL 66564
FPL-66564
FPL66564

Origin of Product

United States

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